molecular formula C12H19NO B14508763 4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine CAS No. 64170-58-7

4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine

Cat. No.: B14508763
CAS No.: 64170-58-7
M. Wt: 193.28 g/mol
InChI Key: CSDJMIIJDMVFRX-UHFFFAOYSA-N
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Description

4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine is a chemical compound with a unique structure that combines a cyclopentene ring with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine typically involves the reaction of cyclopentene derivatives with morpholine under specific conditions. One common method involves the use of a cyclopentene precursor, such as 1-cyclopentene-1-carboxylate, which is reacted with morpholine in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene derivatives: Compounds with similar cyclopentene structures.

    Morpholine derivatives: Compounds containing the morpholine ring.

Uniqueness

4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine is unique due to its combined structure of cyclopentene and morpholine rings, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

64170-58-7

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(5-prop-2-enylcyclopenten-1-yl)morpholine

InChI

InChI=1S/C12H19NO/c1-2-4-11-5-3-6-12(11)13-7-9-14-10-8-13/h2,6,11H,1,3-5,7-10H2

InChI Key

CSDJMIIJDMVFRX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC=C1N2CCOCC2

Origin of Product

United States

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